2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide
Description
Properties
CAS No. |
82558-76-7 |
|---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H28N2O4/c1-4-11-21(12-6-5-7-13-21)17-14-18(27-23-17)22-20(24)19-15(25-2)9-8-10-16(19)26-3/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,24) |
InChI Key |
ABERSITYYAJYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Dimethoxybenzoyl Chloride
- The starting material, 2,6-dimethoxybenzoic acid , is typically converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- This step is crucial to activate the carboxylic acid for subsequent amide bond formation.
- Reaction conditions: reflux in an inert atmosphere (e.g., nitrogen or argon) for 1–3 hours, followed by removal of excess reagent under reduced pressure.
Preparation of the Isoxazolyl Amine Intermediate
- The 3-(1-propylcyclohexyl)-1,2-oxazol-5-yl amine is synthesized via cyclization reactions involving appropriate precursors such as α,β-unsaturated nitriles or β-ketoesters with hydroxylamine derivatives.
- The cyclohexyl substituent is introduced via alkylation or cycloaddition reactions prior to or after oxazole ring formation.
- Purification is typically achieved by recrystallization or chromatography.
Amide Bond Formation
- The core step involves the reaction of 2,6-dimethoxybenzoyl chloride with the 3-(1-propylcyclohexyl)-1,2-oxazol-5-yl amine .
- This is performed in anhydrous organic solvents such as tetrahydrofuran (THF) , dichloromethane (DCM) , or ethyl acetate under inert atmosphere to prevent hydrolysis.
- A base such as triethylamine (TEA) or sodium bicarbonate is added to neutralize the hydrochloric acid generated.
- The reaction is typically carried out at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature and stirred for several hours (often overnight) to ensure completion.
- The reaction mixture is then quenched with aqueous ammonium chloride or sodium bicarbonate solution, extracted, and the organic layer dried over anhydrous sodium sulfate.
Purification
- The crude product is purified by recrystallization from solvents such as ethyl acetate , hexane , or methanol .
- Alternatively, column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures) is employed to isolate the pure compound.
- Final drying under vacuum at moderate temperature (40–60 °C) yields the target benzamide.
Representative Experimental Procedure (Adapted from Related Isoxazolyl Benzamide Syntheses)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,6-Dimethoxybenzoic acid + SOCl₂, reflux, inert atmosphere | Formation of 2,6-dimethoxybenzoyl chloride | ~90% |
| 2 | 3-(1-propylcyclohexyl)-1,2-oxazol-5-yl amine, anhydrous THF, NaH or TEA, 0 °C to RT | Amide bond formation with benzoyl chloride | 25–40% (typical) |
| 3 | Workup: aqueous NH₄Cl, extraction with diethyl ether, drying | Isolation of crude product | - |
| 4 | Recrystallization from ethyl acetate or chromatography | Purification | - |
Note: Yields vary depending on scale, purity of reagents, and reaction optimization.
Analytical and Research Findings
- NMR Spectroscopy confirms the formation of the amide bond and the integrity of the oxazole ring, with characteristic chemical shifts for methoxy groups (~3.7 ppm), aromatic protons, and cyclohexyl protons.
- Elemental Analysis matches the calculated values for C, H, N, and O, confirming purity.
- Infrared Spectroscopy (IR) shows strong amide carbonyl absorption near 1650 cm⁻¹ and characteristic oxazole ring vibrations.
- Mass Spectrometry (MS) confirms molecular ion peaks consistent with the molecular weight (~334 g/mol).
- The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of acid chloride and side reactions.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | Anhydrous THF, DCM, or ethyl acetate | Solubility and inertness important |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Base | Triethylamine or NaH | Neutralizes HCl, promotes amide formation |
| Reaction Time | Overnight (12–24 h) | Ensures complete conversion |
| Atmosphere | Argon or nitrogen | Prevents moisture and oxidation |
| Purification | Recrystallization or silica gel chromatography | Removes impurities and side products |
Additional Notes
- The presence of the 1-propylcyclohexyl substituent on the oxazole ring may require careful control of reaction conditions to avoid steric hindrance affecting amide bond formation.
- Alternative coupling methods such as carbodiimide-mediated coupling (e.g., EDC, DCC) or mixed anhydride methods could be explored to improve yields.
- Literature reports on structurally related compounds suggest yields in the range of 25–40% for similar amide bond formations, indicating room for optimization.
Chemical Reactions Analysis
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including its ability to inhibit specific enzymes or interact with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new pesticides and herbicides due to its ability to inhibit chitin synthesis in insects
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. One known target is chitin synthase, an enzyme involved in the synthesis of chitin in insects. By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to the death of the insect . The molecular pathways involved in this inhibition are still under investigation, but it is believed that the compound binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis
The table below highlights key structural differences between the target compound and its closest analogs:
| Compound Name | Substituent on Oxazole Ring | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide | 1-Propylcyclohexyl | C₂₇H₃₈N₂O₄ | ~386.39* | Not available |
| Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) | 3-Methylpentan-3-yl (branched alkyl) | C₁₈H₂₄N₂O₄ | 332.39 | 82558-50-7 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2-Hydroxy-1,1-dimethylethyl | C₁₂H₁₇NO₂ | 207.27 | Not provided |
*Calculated based on Isoxaben’s molecular weight and substituent differences .
Key Observations :
- The 1-propylcyclohexyl group introduces steric bulk and rigidity compared to Isoxaben’s branched alkyl chain. This may enhance lipophilicity (logP), affecting membrane permeability and environmental persistence.
Physicochemical Properties
*Estimated based on structural modifications. The cyclohexyl group increases hydrophobicity compared to Isoxaben.
Biological Activity
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.43 g/mol
- IUPAC Name : 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide
Research indicates that this compound may exhibit biological activity through multiple mechanisms:
- Inhibition of Chitin Synthesis : A significant study demonstrated that derivatives similar to 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide inhibit chitin synthesis in insect models. This inhibition is crucial for pest control applications and may lead to the development of new insecticides .
- Antitumor Activity : Preliminary investigations suggest potential antitumor properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro .
Antitumor Efficacy
A comparative analysis of various compounds related to 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide reveals its potential effectiveness against different cancer cell lines. The following table summarizes the IC values for selected compounds:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-...] | A549 | 9.48 ± 1.15 |
| HCC827 | 7.63 ± 5.00 | |
| NCI-H358 | 16.00 ± 9.38 | |
| Benzothiazole Derivative | A549 | 8.78 ± 3.62 |
| NCI-H358 | 6.68 ± 15 |
These results indicate that the compound may have a promising role in cancer therapy by selectively targeting tumor cells while sparing normal cells .
Case Study: Insecticidal Activity
A study focused on the insecticidal properties of chitin synthesis inhibitors revealed that derivatives of this compound showed significant activity against Chilo suppressalis, a common pest in agriculture. The bioassay demonstrated a concentration-dependent inhibition of chitin synthesis, which is critical for the pest's development and survival .
Case Study: Cytotoxicity Evaluation
Another investigation assessed the cytotoxicity of this compound on human lung fibroblast cells (MRC-5) and several cancer cell lines (A549, HCC827). The results indicated that while the compound exhibited substantial cytotoxic effects on cancer cells, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
